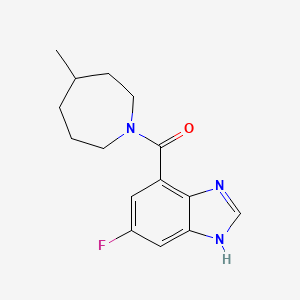
(6-fluoro-1H-benzimidazol-4-yl)-(4-methylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-fluoro-1H-benzimidazol-4-yl)-(4-methylazepan-1-yl)methanone: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-1H-benzimidazol-4-yl)-(4-methylazepan-1-yl)methanone typically involves the following steps:
Benzimidazole Synthesis: : The starting material, benzimidazole, is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Fluorination: : The benzimidazole core is fluorinated at the 6-position using suitable fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Azepane Derivative Formation: : The azepane ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: : The fluorinated benzimidazole is then coupled with the azepane derivative using coupling reagents like carbodiimides (e.g., DCC, EDC) or peptide coupling agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-1H-benzimidazol-4-yl)-(4-methylazepan-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, in acidic or basic medium.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: : Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzimidazoles or azepanes.
Scientific Research Applications
(6-fluoro-1H-benzimidazol-4-yl)-(4-methylazepan-1-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors involved in biological processes, leading to its pharmacological activities. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
(6-fluoro-1H-benzimidazol-4-yl)-(4-methylazepan-1-yl)methanone: can be compared with other benzimidazole derivatives, such as:
Benzimidazole: : A basic structure without fluorination or azepane moiety.
Fluorinated Benzimidazoles: : Similar compounds with fluorine atoms at different positions.
Azepane Derivatives: : Compounds containing the azepane ring without the benzimidazole core.
The uniqueness of This compound lies in its combination of the benzimidazole core, fluorination, and azepane moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-4-yl)-(4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-3-2-5-19(6-4-10)15(20)12-7-11(16)8-13-14(12)18-9-17-13/h7-10H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZBZAISIJMLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=C3C(=CC(=C2)F)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














